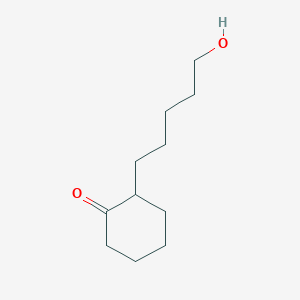![molecular formula C13H31NSSi B14660405 N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine CAS No. 50965-41-8](/img/structure/B14660405.png)
N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom, along with a triethylsilyl group and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine typically involves multiple steps. One common method includes the reaction of N-ethyl ethanamine with a triethylsilyl-protected thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of protective groups, such as the triethylsilyl group, is crucial to prevent unwanted side reactions and to enhance the yield of the desired product.
化学反应分析
Types of Reactions
N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the triethylsilyl group, yielding a free thiol.
Substitution: The ethyl group attached to the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiols.
Substitution: Various N-alkyl or N-aryl derivatives.
科学研究应用
N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with thiol-containing enzymes, potentially modulating their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
N,N-Diethylamine: Similar structure but lacks the triethylsilyl and sulfanyl groups.
N-Ethyl-N-methylcyclopentylamine: Contains a cyclopentyl group instead of the triethylsilyl and sulfanyl groups.
N-Isopropylcyclohexylamine: Contains an isopropyl group and a cyclohexyl group.
Uniqueness
N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine is unique due to the presence of both the triethylsilyl and sulfanyl groups, which confer distinct chemical properties and potential applications. The triethylsilyl group provides steric protection and enhances lipophilicity, while the sulfanyl group offers reactivity towards oxidation and reduction reactions.
属性
CAS 编号 |
50965-41-8 |
|---|---|
分子式 |
C13H31NSSi |
分子量 |
261.54 g/mol |
IUPAC 名称 |
N-ethyl-N-(2-triethylsilylethylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C13H31NSSi/c1-6-14(7-2)13-15-11-12-16(8-3,9-4)10-5/h6-13H2,1-5H3 |
InChI 键 |
CIHXHRBUNDHLFV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CSCC[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



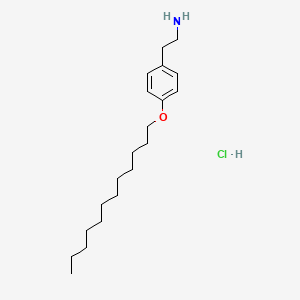
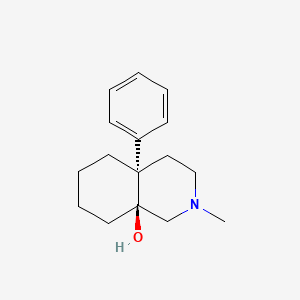

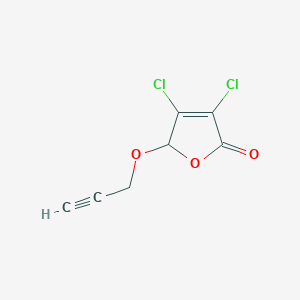
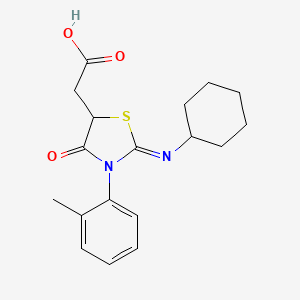
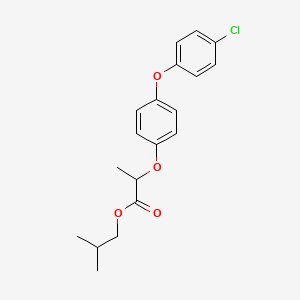
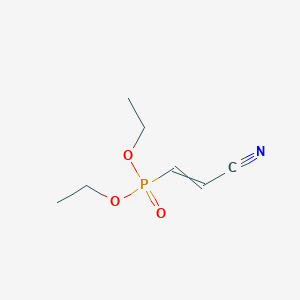
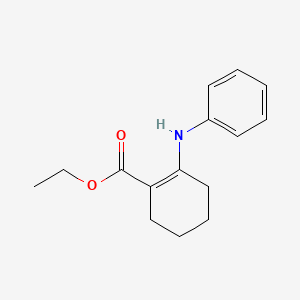
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
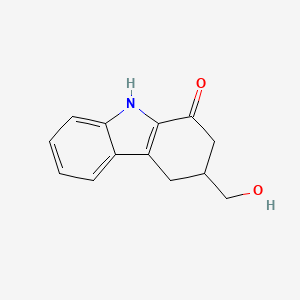
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
